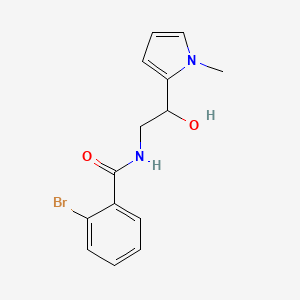

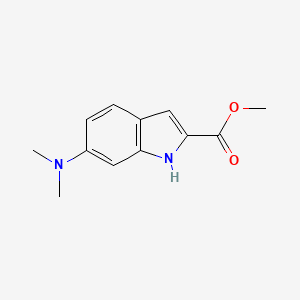

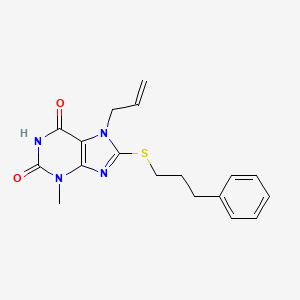

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide" is a brominated benzamide derivative with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated benzamide derivatives and their synthesis, structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated benzamide derivatives is well-documented in the literature. For instance, the synthesis of antipyrine derivatives with a bromo substituent on the benzamide moiety has been achieved in good yields and characterized spectroscopically . Similarly, novel brominated pyrazole carboxamides have been synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives is often characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques provide detailed information on the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing in these compounds. The molecular structure of the compound could be expected to exhibit similar interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated benzamide derivatives can involve interactions with various nucleophiles due to the presence of the bromo group, which is a good leaving group. The literature describes the reactivity of similar compounds, such as the aldol condensation reactions of bromomethyl benzamide derivatives . These reactions could be relevant to understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions can affect these properties . Additionally, the biological activities of these compounds, including their antibacterial and antifungal activities, have been evaluated, showing that some derivatives exhibit significant activity . These properties are important for the potential application of the compound as a pharmaceutical agent.

科学的研究の応用

1. Antidopaminergic Effects

Research by Högberg et al. (1986) and Högberg et al. (1990) examined the antidopaminergic effects of compounds closely related to 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide. These studies focused on the solid-state conformations and their relationship to dopamine receptor blocking activity. The studies provide insights into the structural requirements for dopamine receptor interaction and could be relevant for developing new antipsychotic agents (Högberg et al., 1986); (Högberg et al., 1990).

2. Conformational Studies for Antipsychotic Agents

Norman et al. (1993) synthesized conformationally restricted derivatives of a compound similar to this compound, targeting dopamine D-2 receptor inhibition. This work is significant in understanding the conformational aspects necessary for the development of antipsychotic drugs (Norman et al., 1993).

3. CCR5 Antagonist Synthesis

Ikemoto et al. (2005) described the synthesis of an orally active CCR5 antagonist, which includes structural features similar to this compound. This research contributes to the field of HIV/AIDS treatment, as CCR5 antagonists are critical in blocking HIV-1 infection (Ikemoto et al., 2005).

4. Nonsteroidal Progestrone Receptor Modulator

Xiao Yong-mei (2013) worked on the synthesis and characterization of a novel nonsteroidal progestrone receptor modulator, a field relevant to reproductive health and hormonal regulation. This research might have implications for the therapeutic application of compounds structurally related to this compound (Xiao Yong-mei, 2013).

将来の方向性

作用機序

Mode of Action

It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

特性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBHOCIFLWAEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)